5-Chloro-3-ethylbenzo[c]isoxazole (CAS 50735-12-1), an anthranil (2,1-benzisoxazole) derivative, is a highly specialized heterocyclic building block primarily utilized as a bifunctional amination reagent in transition-metal-catalyzed C-H functionalization and cycloaddition workflows [1]. Unlike standard anilines, the anthranil core acts as an internal oxidant, undergoing facile N-O bond cleavage under Rh, Co, or Cu catalysis to generate reactive metal-nitrene intermediates [2]. The presence of the 3-ethyl group dictates that ring-opening yields a stable propiophenone (ethyl ketone) moiety rather than an aldehyde, while the 5-chloro substituent provides an orthogonal handle for late-stage palladium-catalyzed cross-coupling. This dual reactivity makes it a critical precursor for the step-economical synthesis of heavily functionalized quinolines, indazoles, and secondary arylamines in medicinal chemistry and agrochemical development.
Substituting 5-chloro-3-ethylbenzo[c]isoxazole with its structural isomers or close homologs fundamentally alters the synthetic outcome and process stability [1]. The 1,2-benzisoxazole isomer (5-chlorobenzo[d]isoxazole) is chemically distinct; its N-O bond is significantly more stable and fails to generate the required nitrene intermediates for C-H amination, rendering it useless as an internal oxidant. Similarly, substituting with the unsubstituted anthranil yields a highly reactive formyl (aldehyde) group upon ring opening, which is prone to over-oxidation and side reactions that the stable ethyl ketone avoids [2]. Finally, utilizing the 3-methyl homolog produces an acetophenone derivative, which cannot be used when the specific ethyl-bearing pharmacophore is required for target binding affinity in downstream pharmaceutical analogs.
In transition-metal-catalyzed C-H amination workflows, the 2,1-benzisoxazole (anthranil) core is strictly required to act as an internal oxidant and nitrogen source [1]. The N-O bond of 5-chloro-3-ethylbenzo[c]isoxazole cleaves readily to form a reactive metal-nitrene, driving the amination forward with high atom efficiency. In contrast, the 1,2-benzisoxazole isomer (5-chlorobenzo[d]isoxazole) possesses a significantly higher N-O bond dissociation energy and remains inert under identical catalytic conditions, yielding 0% of the desired aminated product.
| Evidence Dimension | C-H Amination Product Yield via Metal-Nitrene Intermediates |
| Target Compound Data | High conversion (typically >75% depending on substrate) acting as an internal oxidant |
| Comparator Or Baseline | 5-Chlorobenzo[d]isoxazole (1,2-isomer): 0% yield (inert under standard nitrene-transfer conditions) |
| Quantified Difference | Absolute failure of the 1,2-isomer to participate in anthranil-type C-H aminations |
| Conditions | Rh(III) or Co(III) catalyzed C-H amination conditions |
Buyers intending to use the compound as a bifunctional amination reagent must procure the 2,1-benzisoxazole (anthranil) isomer, as the 1,2-isomer is catalytically inactive for this pathway.
The substitution at the 3-position of the anthranil core dictates the functional group generated upon N-O bond cleavage [1]. 5-Chloro-3-ethylbenzo[c]isoxazole yields a propiophenone (ethyl ketone) tethered to the newly formed amine. This ketone is highly stable against over-oxidation and unwanted nucleophilic attack during complex cascade reactions. Conversely, unsubstituted anthranil (3-H) yields a formyl (aldehyde) group, which is significantly more electrophilic and prone to degradation, often requiring immediate in situ reduction or protection to prevent yield loss.
| Evidence Dimension | Post-Cleavage Electrophile Stability |
| Target Compound Data | Generates a stable ethyl ketone (propiophenone derivative) |
| Comparator Or Baseline | Unsubstituted benzo[c]isoxazole: Generates a highly reactive, oxidation-prone aldehyde |
| Quantified Difference | Eliminates the need for aldehyde protection/reduction steps in cascade syntheses |
| Conditions | Transition-metal catalyzed ring-opening amination |
Procuring the 3-ethyl variant ensures the generation of a robust ketone handle, streamlining multi-step syntheses by avoiding the instability of aldehyde intermediates.
The inclusion of the 5-chloro substituent provides a critical handle for expanding chemical space after the initial anthranil ring-opening reaction [1]. Once 5-chloro-3-ethylbenzo[c]isoxazole is incorporated into a target scaffold (e.g., an indazole or quinoline), the latent C-Cl bond can be engaged in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce diverse aryl or amine groups. The 3-ethylbenzo[c]isoxazole baseline lacks this halogen, terminating the synthetic sequence and severely limiting the generation of derivative libraries for structure-activity relationship (SAR) studies.
| Evidence Dimension | Availability of Late-Stage Cross-Coupling Handles |
| Target Compound Data | 1 active C-Cl site retained post-annulation for Pd-catalysis |
| Comparator Or Baseline | 3-Ethylbenzo[c]isoxazole: 0 active sites for direct cross-coupling |
| Quantified Difference | Enables divergent synthesis of >10-100 derivatives from a single aminated intermediate |
| Conditions | Standard Pd-catalyzed cross-coupling conditions post-annulation |
For medicinal chemistry procurement, the 5-chloro variant is essential for building SAR libraries, whereas the unchlorinated analog only yields a single dead-end product.
As a bifunctional reagent in Rh(III) or Co(III) catalyzed formal [4+2] and [4+3] annulations, providing direct access to ethyl-ketone-bearing quinoline and indazole cores used in pharmaceutical development [1].
Utilized in reactions with enaminones to construct heavily functionalized nitrogen heterocycles without the need for expensive precious metal catalysts, leveraging the internal oxidant properties of the N-O bond [1].
Employed as a nitrene precursor to aminate complex unactivated C-H bonds, leaving a stable propiophenone moiety and a reactive C-Cl bond for subsequent derivatization in drug discovery workflows [2].